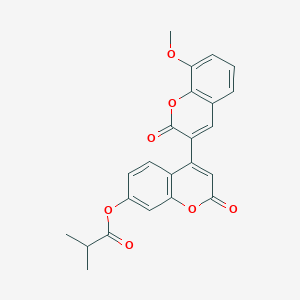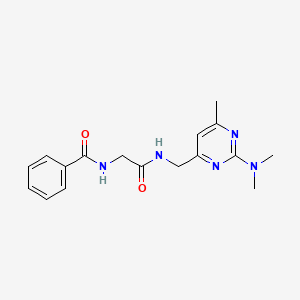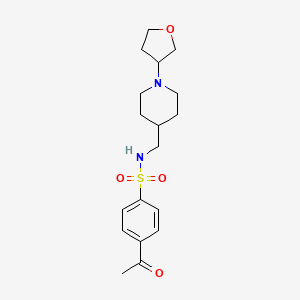
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. MTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine is a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is primarily located in the postsynaptic membrane of glutamatergic neurons and plays a crucial role in synaptic plasticity, learning, and memory. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate. This results in a reduction in the excitatory neurotransmission mediated by the mGluR5 receptor.
Biochemical and Physiological Effects:
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neurogenesis. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in various neurological and psychiatric disorders.
実験室実験の利点と制限
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor and does not affect other glutamate receptors. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for its synthesis. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the long-term effects of N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine on synaptic plasticity and neurogenesis. Additionally, there is a need to develop more potent and selective mGluR5 antagonists that can be used in clinical settings.
合成法
The synthesis of N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine involves a series of chemical reactions starting from 2-methoxythiophene. The first step involves the conversion of 2-methoxythiophene to 2-bromo-2-methoxythiophene. This is followed by the reaction of 2-bromo-2-methoxythiophene with 3-chloropropylamine to yield N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine. The final step involves the reaction of N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine with 9-methyladenine to yield N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine.
科学的研究の応用
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine can improve cognitive function, reduce anxiety and depression-like behaviors, and alleviate symptoms of schizophrenia and drug addiction.
特性
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-18-8-17-11-12(15-7-16-13(11)18)14-5-10(19-2)9-3-4-20-6-9/h3-4,6-8,10H,5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMUQPBDVNKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)




![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)